Cas no 303149-53-3 (1-(4-Methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one)
![1-(4-Methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one structure](https://fr.kuujia.com/scimg/cas/303149-53-3x500.png)
303149-53-3 structure
Nom du produit:1-(4-Methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one
Numéro CAS:303149-53-3
Le MF:C21H22N2O3
Mégawatts:350.410985469818
CID:5025302
1-(4-Methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- [(3Z)-1-[(4-methylphenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-methylbutanoate
- HMS569F20
- 1-(4-methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one
- 1-(4-Methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one
-
- Piscine à noyau: 1S/C21H22N2O3/c1-14(2)12-19(24)26-22-20-17-6-4-5-7-18(17)23(21(20)25)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3/b22-20-
- La clé Inchi: YTACJHYTKLBSTL-XDOYNYLZSA-N
- Sourire: O(C(CC(C)C)=O)/N=C1\C(N(CC2C=CC(C)=CC=2)C2C=CC=CC=2\1)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 6
- Complexité: 550
- Surface topologique des pôles: 59
- Le xlogp3: 4.4
1-(4-Methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 11F-414S-5MG |
1-(4-methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one |
303149-53-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 11F-414S-100MG |
1-(4-methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one |
303149-53-3 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 11F-414S-1MG |
1-(4-methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one |
303149-53-3 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 11F-414S-50MG |
1-(4-methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one |
303149-53-3 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 11F-414S-10MG |
1-(4-methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one |
303149-53-3 | >90% | 10mg |
£48.00 | 2025-02-09 |
1-(4-Methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one Littérature connexe
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
303149-53-3 (1-(4-Methylbenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one) Produits connexes
- 1566664-08-1(4-(1H-pyrazol-1-yl)thiophene-2-carbaldehyde)
- 2228406-65-1(N-{4-(pentafluoroethyl)phenylmethyl}hydroxylamine)
- 1482966-85-7(3,7-dioxa-1-azaspiro4.5dec-1-en-2-amine)
- 1467011-37-5(2-(2,6-dichlorophenyl)-3-methylbutanoic acid)
- 2138185-90-5(1-(propan-2-yl)-1H-pyrazole-5-sulfonyl fluoride)
- 2460748-66-5(3,3-Bis(dimethylphosphoryl)propanoic acid)
- 881829-74-9(Isopentenyl Monophosphate-DA)
- 1214353-58-8(5-fluoro-2-phenylbenzene-1-sulfonyl chloride)
- 1170439-29-8(Tetrahydro-furan-2-carboxamidine acetate)
- 2680684-34-6(1-(4-chlorophenyl)-5-(2,2,2-trifluoroacetyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)
Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
